

Methyl Fluorosulfonate: A Retrospective Technical Analysis of its Early Applications in Methylation

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Compound of Interest

Compound Name: Methyl fluorosulfonate

Cat. No.: B1210642

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Introduction:

Methyl fluorosulfonate ($\text{CH}_3\text{SO}_3\text{F}$), often referred to as "Magic Methyl," is a powerful and highly reactive methylating agent. Its early applications were pivotal in advancing various fields of chemistry, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms. This technical guide provides an in-depth look at the foundational uses of **methyl fluorosulfonate**, focusing on its role in the methylation of a diverse range of substrates. The following sections detail key experimental data, protocols, and the logical frameworks of its application.

Quantitative Data Summary

The exceptional reactivity of **methyl fluorosulfonate** allows for the methylation of substrates that are typically unreactive towards traditional methylating agents like methyl iodide or dimethyl sulfate. The following tables summarize quantitative data from early studies, showcasing the efficiency and broad applicability of this reagent.

Substrate	Product	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Pyridine	N-Methylpyridinium fluorosulfonate	Neat	25	0.1	>95	
Diethylether	Trimethyloxonium fluorosulfonate	Neat	25	24	~50	
Acetone	Trimethyloxonium fluorosulfonate	Neat	25	48	~20	
Dimethyl sulfoxide	O-Methyldimethylsulfoxonium fluorosulfonate	CH ₂ Cl ₂	0	1	>90	
Benzophenone	O-Methylbenzophenonium fluorosulfonate	SO ₂	-78	2	~85	

Table 1: Methylation of Heteroatomic Compounds

Substrate	Product	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Toluene	Xylenes (mixture)	Neat	100	4	Low	
Methane	Ethane	SO ₂ ClF/SbF ₅	-78	1	~30	
Adamantane	1-Methyladamantane	SO ₂ ClF/SbF ₅	-78	1	~60	

Table 2: Alkylation of C-H and C-C Bonds

Experimental Protocols

The following protocols are representative of the methodologies employed in the early applications of **methyl fluorosulfonate**.

1. Methylation of Pyridine:

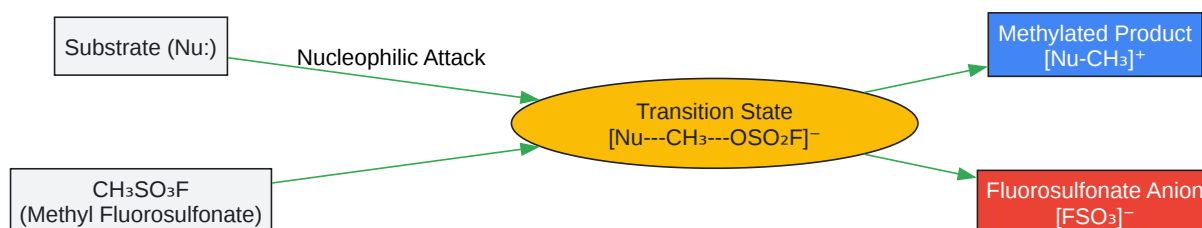
- Materials: Pyridine (freshly distilled), **methyl fluorosulfonate**.
- Procedure: In a well-ventilated fume hood, to 1.0 g of pyridine in a round-bottom flask equipped with a magnetic stirrer, 1.5 g of **methyl fluorosulfonate** was added dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature at 25°C. The reaction mixture solidifies upon completion. The solid product, N-methylpyridinium fluorosulfonate, was washed with dry ether and dried under vacuum.

2. Preparation of Trimethyloxonium Fluorosulfonate:

- Materials: Diethyl ether (anhydrous), **methyl fluorosulfonate**.
- Procedure: To a flask containing 10 mL of anhydrous diethyl ether, 5 mL of **methyl fluorosulfonate** was added. The flask was sealed and stirred at room temperature for 24 hours. The resulting white precipitate, trimethyloxonium fluorosulfonate, was collected by filtration, washed with anhydrous ether, and dried.

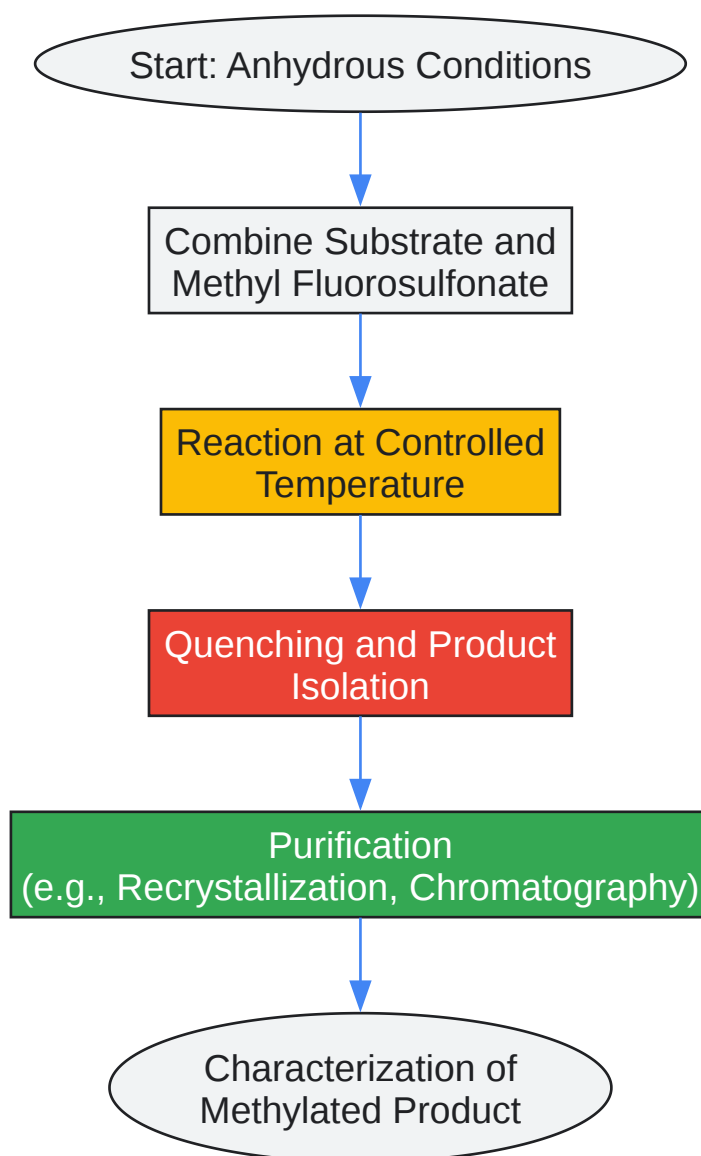
Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathways and experimental considerations for using **methyl fluorosulfonate**.



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Caption: Generalized S_N2 methylation pathway using **methyl fluorosulfonate**.



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Caption: A typical experimental workflow for methylation reactions.

Conclusion

The advent of **methyl fluorosulfonate** marked a significant milestone in synthetic organic chemistry. Its potent electrophilicity enabled the methylation of a wide array of functional groups, many of which were previously considered inert. While its high reactivity necessitates careful handling, the early applications of **methyl fluorosulfonate** laid the groundwork for the development of modern methylation strategies and contributed to a deeper understanding of

chemical reactivity. The data and protocols presented herein serve as a testament to the enduring impact of this remarkable reagent.

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